Methyl 4-(3-(hydroxymethyl)phenyl)butanoate
Overview
Description
Methyl 4-(3-(hydroxymethyl)phenyl)butanoate: is a chemical compound belonging to the class of organic esters. It consists of a phenyl ring substituted with a hydroxymethyl group at the 3-position and a butanoate ester group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzene derivatives and butanoic acid .
Reaction Steps: The hydroxymethyl group is introduced via a reduction reaction of a corresponding aldehyde or ketone. The esterification step involves reacting the hydroxymethyl-substituted phenyl compound with methyl alcohol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using catalytic hydrogenation and esterification reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Reduction: The phenyl ring can undergo reduction reactions to form various derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives .
Reduction: Production of benzyl alcohol derivatives .
Substitution: Generation of amide or ester derivatives .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Biology: It serves as a biomarker in metabolic studies and biochemical assays . Medicine: The compound is explored for its antioxidant and anti-inflammatory properties in drug development. Industry: It is utilized in the production of plastics , polymers , and dyes .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group plays a crucial role in hydrogen bonding and molecular recognition processes, while the butanoate ester group influences the compound's lipophilicity and bioavailability .
Comparison with Similar Compounds
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Methyl 4-(hydroxymethyl)benzoate
Methyl 4-(3-hydroxyphenyl)butanoate
Uniqueness: Methyl 4-(3-(hydroxymethyl)phenyl)butanoate is distinguished by its specific structural arrangement , which imparts unique chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
methyl 4-[3-(hydroxymethyl)phenyl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)7-3-5-10-4-2-6-11(8-10)9-13/h2,4,6,8,13H,3,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVBCWYTGXXKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC(=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654881 | |
Record name | Methyl 4-[3-(hydroxymethyl)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873371-71-2 | |
Record name | Methyl 4-[3-(hydroxymethyl)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.